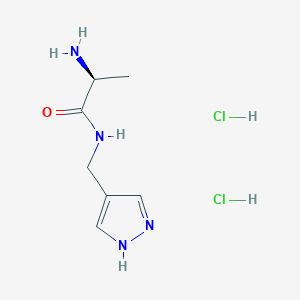
5-(2-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole Derivatives Synthesis and Applications
Pyrazole derivatives, including those with thiophene moieties, are explored for their unique properties and potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.
Heterocyclic Compound Synthesis : Pyrazole derivatives are synthesized for their application in creating heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The stable thiophene-2,3-quinodimethanes, for instance, undergo Diels-Alder reactions to produce benzothiophenes, highlighting their utility in synthesizing complex heterocycles (Jackson, Moody, & Shah, 1988).
Structural Characterization and Crystallization : Research into pyrazole derivatives also focuses on their crystallization and structural characterization, aiding in the development of materials with specific physical properties. For example, the synthesis and structural characterization of isostructural thiazoles demonstrate the importance of these compounds in material science, providing insights into molecular conformation and crystal packing (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactivity and Applications : The synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches explores their structural features and nonlinear optical properties, indicating potential applications in electronic and photovoltaic materials (Kanwal et al., 2022).
Molecular Interactions and Polymorphism : Research on pyrazole complexes, such as Rh(I) compounds, investigates polymorphism and metal-metal interactions, which are critical for understanding the electronic and structural properties of materials for catalysis and electronic applications (Torralba et al., 2001).
Novel Synthesis Approaches : The flexible synthesis of pyrazoles with various substituents at C3 and C5 positions highlights innovative approaches to creating derivatives for specific functional applications, including as ligands in coordination chemistry, which can be critical in catalysis and the synthesis of novel materials (Grotjahn et al., 2002).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-(3,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-27-15-10-14(11-16(12-15)28-2)19-13-20(17-6-3-4-7-18(17)23)25(24-19)22(26)21-8-5-9-29-21/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIVRNFTKGSZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)

![N-[(2-methanesulfonamidophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2747089.png)
![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)







![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2747105.png)

![2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline](/img/structure/B2747107.png)